Physicochemical Differentiation: LogP and PSA Comparison for Drug-Likeness Assessment
The compound's LogP of 2.81 is intermediate compared to its closest analogs, such as 2-(Benzyl-ethyl-amino)-pyrimidin-5-ol (LogP: 2.21) and 6-[Ethyl-(1-phenyl-propyl)-amino]-pyridin-3-ol (LogP: 3.76) . This specific lipophilicity value (2.81) is near the optimal range for oral absorption and blood-brain barrier permeability, suggesting a balanced profile for CNS drug discovery compared to the more polar pyrimidine analog or the more lipophilic propyl derivative .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.81 |
| Comparator Or Baseline | 2-(Benzyl-ethyl-amino)-pyrimidin-5-ol (LogP: 2.21); 6-[Ethyl-(1-phenyl-propyl)-amino]-pyridin-3-ol (LogP: 3.76) |
| Quantified Difference | 0.60 (vs. pyrimidine analog); -0.95 (vs. propyl analog) |
| Conditions | Calculated using AlogP (Ghose-Crippen) method |
Why This Matters
Selecting a compound with an optimal LogP value is crucial for predicting its absorption, distribution, and ability to cross biological membranes, directly impacting its utility in early-stage drug discovery.
